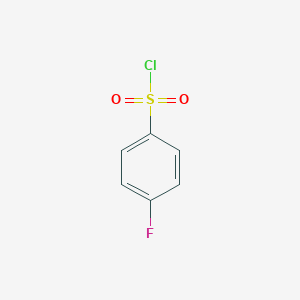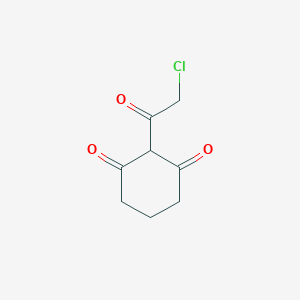
2-(Chloroacetyl)cyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloroacetyl)cyclohexane-1,3-dione, also known as Cl3CCD, is an organic compound with a molecular formula of C8H9ClO3. It is a yellowish crystalline powder that is commonly used as a reagent in organic synthesis. Cl3CCD is a versatile compound that can undergo various chemical reactions, making it a popular choice for many researchers in the field of organic chemistry.
作用機序
The mechanism of action of 2-(Chloroacetyl)cyclohexane-1,3-dione involves the formation of a Michael adduct with nucleophiles. The reaction occurs through the attack of the nucleophile on the carbonyl carbon of 2-(Chloroacetyl)cyclohexane-1,3-dione, resulting in the formation of an intermediate. The intermediate then undergoes various chemical reactions, leading to the formation of the desired product.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of 2-(Chloroacetyl)cyclohexane-1,3-dione. However, it has been reported that 2-(Chloroacetyl)cyclohexane-1,3-dione can act as a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This property of 2-(Chloroacetyl)cyclohexane-1,3-dione makes it a potential candidate for the development of drugs for the treatment of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of 2-(Chloroacetyl)cyclohexane-1,3-dione is its versatility in organic synthesis. It can be used as a starting material for the synthesis of various compounds, making it a popular choice for many researchers. However, 2-(Chloroacetyl)cyclohexane-1,3-dione is a toxic and hazardous compound that requires careful handling. It can also be expensive and difficult to obtain, limiting its use in some laboratories.
将来の方向性
There are several future directions for the research on 2-(Chloroacetyl)cyclohexane-1,3-dione. One potential area of research is the development of new synthetic methods using 2-(Chloroacetyl)cyclohexane-1,3-dione as a reagent. Another area of research is the investigation of the biochemical and physiological effects of 2-(Chloroacetyl)cyclohexane-1,3-dione, particularly its potential as a drug candidate for the treatment of Alzheimer's disease. Finally, the development of safer and more efficient methods for the synthesis and handling of 2-(Chloroacetyl)cyclohexane-1,3-dione could also be an area of future research.
合成法
2-(Chloroacetyl)cyclohexane-1,3-dione can be synthesized through the reaction of chloroacetyl chloride with cyclohexane-1,3-dione in the presence of a base. The reaction results in the formation of 2-(Chloroacetyl)cyclohexane-1,3-dione and hydrochloric acid. The reaction can be carried out in various solvents such as dichloromethane, chloroform, and ethyl acetate.
科学的研究の応用
2-(Chloroacetyl)cyclohexane-1,3-dione has been widely used in the field of organic synthesis. It can be used as a starting material for the synthesis of various compounds such as pyrazoles, pyrimidines, and pyridines. 2-(Chloroacetyl)cyclohexane-1,3-dione has also been used in the synthesis of chiral ligands and catalysts for asymmetric synthesis. In addition, 2-(Chloroacetyl)cyclohexane-1,3-dione has been used as a reagent in the synthesis of natural products and pharmaceuticals.
特性
CAS番号 |
133329-16-5 |
|---|---|
製品名 |
2-(Chloroacetyl)cyclohexane-1,3-dione |
分子式 |
C8H9ClO3 |
分子量 |
188.61 g/mol |
IUPAC名 |
2-(2-chloroacetyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C8H9ClO3/c9-4-7(12)8-5(10)2-1-3-6(8)11/h8H,1-4H2 |
InChIキー |
WOUFYJJPDXUZFG-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C(C(=O)C1)C(=O)CCl |
正規SMILES |
C1CC(=O)C(C(=O)C1)C(=O)CCl |
同義語 |
1,3-Cyclohexanedione, 2-(chloroacetyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B148327.png)
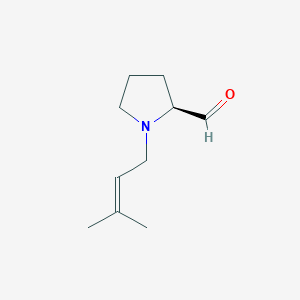
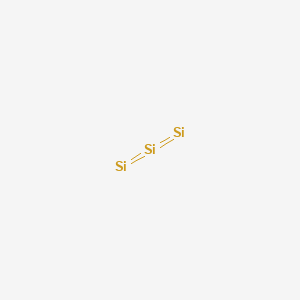
![(4S)-4-amino-5-[[(2S)-4-amino-2-(3-hydroxydodecanoylamino)-4-oxobutanoyl]-(4-methyl-1-oxopentan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B148337.png)
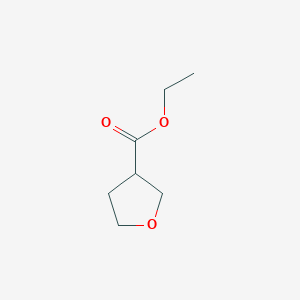
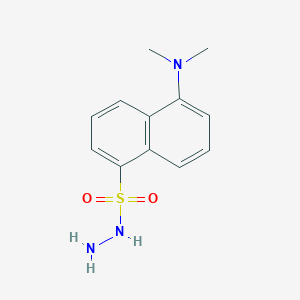
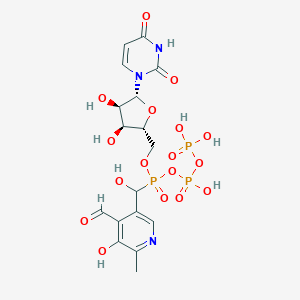
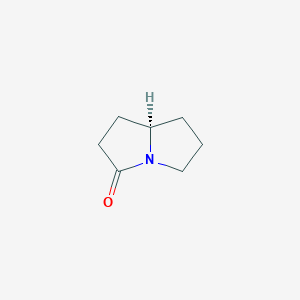
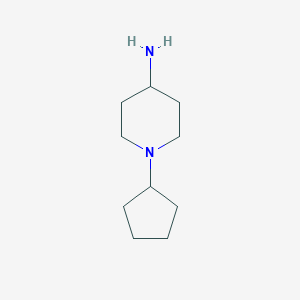
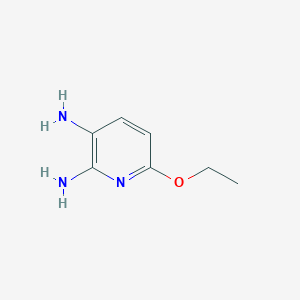
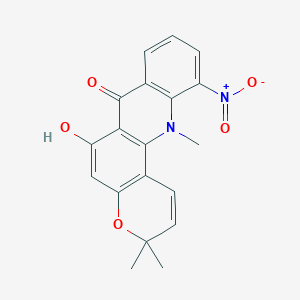
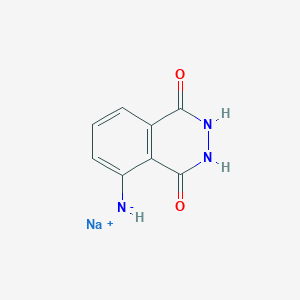
![(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B148390.png)
